molecular formula C20H19N3O3 B15141515 Chitin synthase inhibitor 2

Chitin synthase inhibitor 2

Cat. No.: B15141515
M. Wt: 349.4 g/mol
InChI Key: IBXKKDCQPPLETQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chitin synthase inhibitor 2 is a compound that targets chitin synthase, an enzyme responsible for the synthesis of chitin. Chitin is a critical structural component found in the cell walls of fungi and the exoskeletons of insects. By inhibiting chitin synthase, this compound disrupts the formation of chitin, making it a valuable tool in antifungal and insecticidal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of chitin synthase inhibitor 2 typically involves the use of maleimide compounds. These compounds are designed and synthesized through a series of chemical reactions, including the use of reagents such as hydrochloric acid and sodium hydroxide . The reaction conditions often require precise control of temperature and pH to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the extraction of raw materials, chemical synthesis, purification, and quality control to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Chitin synthase inhibitor 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory properties.

Mechanism of Action

Properties

Molecular Formula

C20H19N3O3

Molecular Weight

349.4 g/mol

IUPAC Name

(E)-N'-(3-methylphenyl)-N-(2-oxo-3,4-dihydro-1H-quinolin-3-yl)but-2-enediamide

InChI

InChI=1S/C20H19N3O3/c1-13-5-4-7-15(11-13)21-18(24)9-10-19(25)22-17-12-14-6-2-3-8-16(14)23-20(17)26/h2-11,17H,12H2,1H3,(H,21,24)(H,22,25)(H,23,26)/b10-9+

InChI Key

IBXKKDCQPPLETQ-MDZDMXLPSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)/C=C/C(=O)NC2CC3=CC=CC=C3NC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C=CC(=O)NC2CC3=CC=CC=C3NC2=O

Origin of Product

United States

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